N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound featuring multiple functional groups, including thiophene rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For the sulfonamide group, sulfonyl chlorides are often reacted with amines in the presence of a base to form the sulfonamide linkage. The final step involves coupling the thiophene derivatives with the tetrahydronaphthalene moiety under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene rings may also interact with various biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Shares the sulfonamide group and thiophene ring but lacks the tetrahydronaphthalene moiety.
5,6,7,8-Tetrahydronaphthalene-2-sulfonamide: Contains the tetrahydronaphthalene and sulfonamide groups but lacks the thiophene rings.
Uniqueness
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both thiophene rings and the tetrahydronaphthalene moiety allows for a diverse range of interactions and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S4/c22-28(23,20-8-4-12-27-20)19(18-7-3-11-26-18)14-21-29(24,25)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13,19,21H,1-2,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQFPYBSQYYADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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